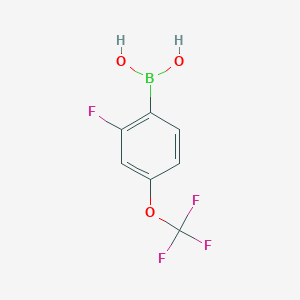

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid

Descripción general

Descripción

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro and a trifluoromethoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile approach for the synthesis of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of catalyst, solvent, and temperature control to facilitate efficient coupling reactions .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures. This reaction is pivotal in constructing complex molecules for pharmaceuticals and materials science.

Key Features :

- Catalysts : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used .

- Bases : Sodium carbonate or potassium phosphate .

- Solvents : Dioxane, dimethoxyethane (DME), or toluene .

- Temperature : Reactions often proceed at 100–160°C, with microwave-assisted conditions accelerating coupling .

Example :

Coupling with 3-bromo-N-[6-(2,6-dimethyl-morpholin-4-yl)pyridin-3-yl]-4-methyl-benzamide under microwave irradiation (160°C, 10 min) yields biphenyl derivatives with 61.1% efficiency .

Oxidation Reactions

The boronic acid moiety undergoes oxidation to form phenolic derivatives, a critical step in modifying aromatic systems.

Reagents and Conditions :

- Oxidizing Agents : Hydrogen peroxide (H₂O₂) .

- Solvents : Ethanol or aqueous mixtures .

- Temperature : 0–5°C to control exothermicity .

Example :

Treatment with 30% H₂O₂ in ethanol at 0–5°C generates 2-fluoro-5-(trifluoromethoxy)phenol, isolated via extraction with dichloromethane .

Nucleophilic Substitution Reactions

Electron-withdrawing groups (fluoro and trifluoromethoxy) activate the aromatic ring for nucleophilic substitution at specific positions.

Reagents :

- Nucleophiles : Amines, thiols, or alkoxides.

- Conditions : Basic media (e.g., NaOH) or catalytic metal complexes .

Mechanistic Insight :

The para-trifluoromethoxy and ortho-fluoro groups direct substitution to the meta position relative to the boronic acid, enhancing regioselectivity .

Stability and Reactivity Trends

Fluorine substituents significantly influence reactivity:

- Electronic Effects : Electron-withdrawing groups increase boronic acid electrophilicity, accelerating Suzuki couplings .

- Steric Effects : Ortho-fluoro substituents moderately hinder coupling efficiency compared to para-substituted analogs .

Comparative Reactivity Table :

Challenges and Optimizations

Aplicaciones Científicas De Investigación

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound with a boronic acid group attached to a phenyl ring, substituted with fluoro and trifluoromethoxy groups, giving it unique chemical properties for use in synthesizing complex organic molecules. This compound has gained attention for its potential biological activities, especially in cancer therapy and enzymatic inhibition.

Scientific Research Applications

This compound is widely applicable in scientific research:

- Chemistry It is a key reagent in synthesizing complex organic molecules, especially in developing pharmaceuticals and agrochemicals.

- Biology The compound is utilized in studying enzyme inhibitors and as a building block for bioactive molecules.

- Medicine It plays a role in synthesizing potential drug candidates, especially those targeting specific enzymes or receptors.

- Industry The compound is employed in producing advanced materials and specialty chemicals.

This compound has garnered attention for its potential biological activities, particularly in cancer therapy and enzymatic inhibition.

Chemical Structure and Properties: The compound features a boronic acid functional group, which can form reversible covalent bonds with diols. The presence of fluorine and trifluoromethoxy groups enhances its lipophilicity and may influence its biological interactions.

Binding Interactions: The boronic acid moiety can interact with nucleophilic residues in proteins, such as serine and arginine, facilitating covalent bonding, which can lead to the inhibition of various enzymes, including proteasomes and kinases.

Inhibition of Cancer Cell Proliferation: In vitro studies have demonstrated that derivatives of boronic acids can inhibit cancer cell lines, such as LAPC-4 and PC-3, by disrupting critical protein interactions necessary for cell proliferation. Also, it can be used to prepare potent modulators of TNFα .

Structure-Activity Relationships (SAR): Modifications to the boronic acid structure can significantly affect its biological activity. For instance, the introduction of fluorine atoms in specific positions has been shown to enhance antiproliferative effects against certain cancer cell lines.

Case Study 1: Anticancer Efficacy

A study explored the efficacy of derivatives of this compound against prostate cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with mechanisms involving disruption of androgen receptor signaling pathways. The compound's ability to form hydrogen bonds with key amino acids in the receptor was pivotal for its activity.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of related boronic acids on protein phosphatase 1 (PP1). The study found that these compounds could effectively inhibit PP1 activity in vitro, suggesting potential applications in diseases where PP1 plays a critical role, such as diabetes and cancer.

Phenylboronic acid in biomedical applications

Mecanismo De Acción

The mechanism of action of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid primarily involves its role as a boronic acid reagent in various coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts, followed by reductive elimination to yield the desired product . The fluoro and trifluoromethoxy groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in different reactions.

Comparación Con Compuestos Similares

- 4-(Trifluoromethyl)phenylboronic acid

- 2-(Trifluoromethyl)phenylboronic acid

- 4-(Trifluoromethoxy)phenylboronic acid

Comparison: (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both fluoro and trifluoromethoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more versatile in certain synthetic applications compared to its analogs . The fluoro group enhances the compound’s reactivity, while the trifluoromethoxy group provides additional steric hindrance and electronic effects.

Actividad Biológica

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzymatic inhibition. This article discusses its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of fluorine and trifluoromethoxy groups enhances its lipophilicity and may influence its biological interactions.

- Binding Interactions : The boronic acid moiety can interact with nucleophilic residues in proteins, such as serine and arginine, facilitating covalent bonding. This interaction can lead to the inhibition of various enzymes, including proteasomes and kinases .

- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that derivatives of boronic acids can inhibit cancer cell lines, such as LAPC-4 and PC-3. The mechanism involves the disruption of critical protein interactions necessary for cell proliferation .

- Structure-Activity Relationships (SAR) : Research indicates that modifications to the boronic acid structure can significantly affect its biological activity. For instance, the introduction of fluorine atoms in specific positions has been shown to enhance antiproliferative effects against certain cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A study explored the efficacy of this compound derivatives against prostate cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with mechanisms involving disruption of androgen receptor signaling pathways. The compound's ability to form hydrogen bonds with key amino acids in the receptor was pivotal for its activity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of related boronic acids on protein phosphatase 1 (PP1). The study found that these compounds could effectively inhibit PP1 activity in vitro, suggesting potential applications in diseases where PP1 plays a critical role, such as diabetes and cancer .

Propiedades

IUPAC Name |

[2-fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMMVZVQAHYXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622229 | |

| Record name | [2-Fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503309-10-2 | |

| Record name | [2-Fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-4-(trifluoromethoxy)phenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.